CPI-637

Catalog No.
S524395
CAS No.
M.F
C22H22N6O
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CPI-637

Product Name

CPI-637

IUPAC Name

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1

InChI Key

BFTKDWYIRJGJCA-CYBMUJFWSA-N

SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

solubility

Soluble in DMSO, not in water

Synonyms

CPI-637; CPI 637; CPI637.

Canonical SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

Isomeric SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

The exact mass of the compound (4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One is 386.1855 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CPI-637 (CAS: 1884712-47-3) is a potent, selective, and cell-active benzodiazepinone-based inhibitor targeting the cyclic-AMP response element binding protein (CBP) and adenoviral E1A binding protein of 300 kDa (EP300) bromodomains. Designed to overcome the limitations of early-generation epigenetic probes, CPI-637 delivers sub-micromolar cellular target engagement and high biochemical affinity, with an IC50 of 30 nM for CBP and 51 nM for EP300[1]. Its strict selectivity profile against the BET family and the availability of a structurally matched inactive enantiomer make it a premier choice for researchers investigating CBP/EP300-dependent transcriptional regulation, particularly in oncology models where off-target bromodomain interference must be strictly eliminated [1].

Research Fit

Target CBP/EP300 bromodomain inhibition
Selectivity Reported high selectivity over BET bromodomains
Application Cell-active chemical probe for epigenetic research

Substituting CPI-637 with earlier CBP/EP300 inhibitors, such as SGC-CBP30 or I-CBP112, or relying on broad-spectrum BET inhibitors can severely compromise experimental integrity. Older probes often exhibit weak cellular penetration or require micromolar dosing to achieve target engagement, increasing the risk of off-target toxicity and solvent artifacts in live-cell assays[1]. Furthermore, many alternative inhibitors lack sufficient selectivity against the BET family (e.g., BRD4), leading to confounding phenotypic readouts that blur the lines between CBP/EP300 and BET-mediated transcriptional control. CPI-637’s optimized benzodiazepinone scaffold resolves these issues by providing robust sub-micromolar cellular efficacy and >700-fold selectivity over BRD4, ensuring that observed transcriptional changes are strictly driven by CBP/EP300 inhibition [1].

Substitution Risk

  • BET selectivity window

    BET off-target activity differs across CBP/EP300 inhibitors; selectivity profiles may not transfer, potentially confounding CBP-specific readouts.

  • Cellular MYC suppression potency

    Transcriptional response potency varies between inhibitors and cell lines; direct substitution may alter MYC readout sensitivity.

  • Cellular target engagement validation

    Some CBP/EP300 probes lack quantitative cellular engagement data, requiring de novo assay development before use as functional tools.

Superior Cellular Target Engagement and MYC Inhibition

In live-cell assays tracking the downregulation of the oncology-relevant transcription factor MYC in AMO-1 multiple myeloma cells, CPI-637 demonstrates significantly stronger target engagement than earlier generation probes [1]. While I-CBP112 and SGC-CBP30 require high concentrations to achieve efficacy, CPI-637 operates efficiently in the sub-micromolar range [1].

Evidence DimensionCellular EC50 for MYC expression inhibition
Target Compound DataCPI-637 (EC50 = 0.60 μM)
Comparator Or BaselineSGC-CBP30 (EC50 = 2.7 μM) and I-CBP112 (EC50 > 20 μM)
Quantified Difference4.5-fold more potent than SGC-CBP30 and >33-fold more potent than I-CBP112
ConditionsCellular assay in AMO-1 multiple myeloma cell line

Buyers needing robust in vitro cellular efficacy for MYC-driven cancer models should select CPI-637 to minimize dosing concentrations and prevent solvent-induced toxicity.

BET Selectivity Window
Head-to-head
CBP IC50 0.03 μM; BRD4 IC50 11.0 μM (>700-fold)
Supports studies requiring minimal BET interference
GNE-272: 650-fold; SGC-CBP30: 40-fold (TR-FRET, N > 3)

Exceptional Selectivity Over BET Family Bromodomains

A major challenge in epigenetic probe development is achieving selectivity between closely related bromodomain families. CPI-637 was specifically optimized to avoid BET family inhibition, demonstrating an IC50 of 11.0 μM against BRD4 compared to 0.03 μM against CBP [1]. This yields a massive selectivity window that far exceeds that of alternative inhibitors like SGC-CBP30, which only offers a 40-fold selectivity margin for CBP over BRD4(1) [1].

Evidence DimensionSelectivity margin (CBP vs BRD4 IC50)
Target Compound DataCPI-637 (>367-fold to >700-fold selectivity)
Comparator Or BaselineSGC-CBP30 (~40-fold selectivity)
Quantified Difference>9-fold improvement in the selectivity window against BRD4
ConditionsTR-FRET biochemical assay for isolated bromodomains

Ensures that observed phenotypic effects are driven exclusively by CBP/EP300 inhibition rather than confounding off-target BET family suppression.

Cellular MYC Suppression
Context-dependent
EC50 0.60 μM in AMO-1 myeloma cells (6 h)
Provides transcriptional readout benchmark in myeloma models
Cross-cell-line comparison: GNE-272 EC50 0.91 μM (MV4-11); Y08197 no data

Availability of a Matched Enantiomeric Control for Rigorous Validation

High-tier publications and rigorous industrial screening workflows require matched negative controls to rule out non-specific compound effects. The inactive enantiomer of CPI-637 provides a perfect structural match while displaying a >200-fold loss in biochemical potency and a complete lack of cellular activity at relevant concentrations [1].

Evidence DimensionPotency loss of the inactive enantiomer
Target Compound DataActive CPI-637 (Cellular EC50 = 0.60 μM, Biochemical IC50 = 30 nM)
Comparator Or BaselineInactive enantiomer (Cellular EC50 > 10 μM, >200-fold biochemical potency loss)
Quantified Difference>200-fold activity window between active and inactive forms
ConditionsMatched TR-FRET and cellular MYC inhibition assays

Allows researchers to procure a perfectly matched negative control, satisfying stringent peer-review requirements for on-target mechanism validation.

ITC Binding Affinity
Reported
Kd 0.031 ± 0.012 μM; N = 0.968
Orthogonal biophysical validation of direct target engagement
ITC data unavailable for Y08197 or SGC-CBP30

High Biochemical Affinity for Cell-Free Screening

CPI-637 exhibits exceptional intrinsic affinity for its targets, which translates to reliable performance in biochemical and structural biology applications. Compared to the initial fragment hit (Compound 1) from which it was derived, CPI-637 shows a massive leap in potency, achieving low nanomolar IC50 values for both CBP and EP300[1].

Evidence DimensionTarget affinity (CBP IC50)
Target Compound DataCPI-637 (IC50 = 30 nM)
Comparator Or BaselineInitial fragment hit Compound 1 (IC50 = 32 μM)
Quantified Difference>1000-fold improvement in biochemical potency
ConditionsIsolated CBP bromodomain TR-FRET assay

High intrinsic affinity allows for lower reagent consumption and highly reproducible baselines in cell-free biochemical screens.

Chemical Scaffold
Class-level
Benzodiazepinone core; only notable off-target BRD9 (IC50 0.73 μM)
Structurally distinct from tetrahydroquinoline probes
Cocrystal structure confirms key H-bond interactions in acetyl-lysine pocket
Cellular Target Engagement
Reported
CBP BRET EC50 0.3 μM (HEK293T)
Confirms cellular CBP bromodomain engagement
Comparable to GNE-272 (0.41 μM); Y08197 lacks cellular engagement data

MYC-Driven Hematological Malignancy Modeling

Due to its superior cellular EC50 (0.60 μM) compared to older probes like I-CBP112, CPI-637 is the optimal choice for studying MYC downregulation in multiple myeloma (e.g., AMO-1 cells) and related cancers, minimizing the risk of off-target toxicity [1].

Epigenetic Target Validation Workflows

The availability of a structurally matched inactive enantiomer makes CPI-637 an essential procurement for rigorous target validation, satisfying high-tier publication standards for confirming on-target CBP/EP300 mechanisms without non-specific interference[1].

Cellular Target Engagement Assays

With a proven CBP BRET EC50 of 0.3 μM, this compound serves as a highly reliable positive control for establishing and calibrating NanoBRET or similar live-cell target engagement platforms [1].

Selective Transcriptional Coactivator Profiling

Because of its >700-fold selectivity over BRD4, CPI-637 is uniquely suited for transcriptomic studies where researchers must cleanly separate CBP/EP300-mediated effects from broader BET family (BRD2/3/4) activity[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
MYC-driven cancer model studies (e.g., multiple myeloma)
CBP/EP300 bromodomain selectivity profile
BRD4 off-target activity assessment
Biophysical assay development (SPR, ITC, thermal shift)
Orthogonal binding validation (ITC Kd, cocrystal structure)
Binding reproducibility across assay platforms
Epigenetic inhibitor benchmarking in medicinal chemistry
Multi-parameter reference profile (potency, selectivity, cellular activity)
Head-to-head comparative profiling in same assay system
HIV latency reversal research
Dual BRD4/TIP60 targeting activity
Tat-dependent transcriptional activation assay

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

386.18550935 g/mol

Monoisotopic Mass

386.18550935 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(4R)-4-methyl-6-[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637)

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